[(4-Bromo-3-chlorophenyl)methyl](methyl)aminehydrochloride

Catalog No.
S14125574
CAS No.
M.F
C8H10BrCl2N
M. Wt
270.98 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
[(4-Bromo-3-chlorophenyl)methyl](methyl)aminehydro...

Product Name

[(4-Bromo-3-chlorophenyl)methyl](methyl)aminehydrochloride

IUPAC Name

1-(4-bromo-3-chlorophenyl)-N-methylmethanamine;hydrochloride

Molecular Formula

C8H10BrCl2N

Molecular Weight

270.98 g/mol

InChI

InChI=1S/C8H9BrClN.ClH/c1-11-5-6-2-3-7(9)8(10)4-6;/h2-4,11H,5H2,1H3;1H

InChI Key

KYZZAORTPRZGOM-UHFFFAOYSA-N

Canonical SMILES

CNCC1=CC(=C(C=C1)Br)Cl.Cl

(4-Bromo-3-chlorophenyl)methylamine hydrochloride is an organic compound classified within the phenylmethylamines. Its molecular formula is C9H11BrClN·HCl, and it has a molecular weight of approximately 276.51 g/mol. This compound typically appears as a white to slightly off-white crystalline powder, demonstrating solubility in polar solvents such as water, methanol, and ethanol. The melting point ranges from 182°C to 186°C, while its boiling point is noted to be around 400°C under standard atmospheric pressure .

  • Substitution Reactions: The bromine and chlorine atoms in the structure can participate in nucleophilic substitution reactions, allowing for the introduction of various functional groups.
  • Reduction Reactions: The compound can be reduced to yield corresponding amines.
  • Oxidation Reactions: It can also be oxidized, leading to the formation of different oxidation products.

These reactions are significant for its utility in organic synthesis and medicinal chemistry.

This compound exhibits a range of biological activities. Research indicates that (4-Bromo-3-chlorophenyl)methylamine hydrochloride possesses antimicrobial, antiviral, and anticancer properties. Its mechanism of action generally involves inhibiting the growth and proliferation of cancer cells and various microorganisms. This makes it a subject of interest in pharmacological studies aimed at developing new therapeutic agents .

The synthesis of (4-Bromo-3-chlorophenyl)methylamine hydrochloride typically involves a reaction between 4-bromo-3-chlorobenzyl chloride and methylamine hydrochloride in an organic solvent like toluene or benzene. The process includes the following steps:

  • Formation of Benzylamine: The benzyl chloride reacts with methylamine under reflux conditions.
  • Formation of Hydrochloride Salt: The resultant amine is treated with hydrochloric acid to yield the hydrochloride salt form .
  • Purification: The product is purified through recrystallization or other suitable purification techniques.

(4-Bromo-3-chlorophenyl)methylamine hydrochloride finds applications across various fields:

  • Drug Discovery: It serves as a precursor for synthesizing novel pharmaceutical compounds.
  • Chemical Synthesis: Utilized as a reagent in the formation of amides, esters, and imines.
  • Biological Research: Employed to study drug mechanisms and cellular processes .

Studies on interaction mechanisms reveal that (4-Bromo-3-chlorophenyl)methylamine hydrochloride can interact with specific molecular targets such as enzymes and receptors. These interactions can modulate biological pathways, making it useful for investigating the effects of potential therapeutic compounds on cellular behavior .

Several compounds share structural similarities with (4-Bromo-3-chlorophenyl)methylamine hydrochloride. Below is a comparison highlighting its uniqueness:

Compound NameCAS NumberSimilarityUnique Features
(S)-1-(4-Bromo-3-chlorophenyl)ethanamine hydrochloride1810074-64-60.91Contains an ethyl group instead of a methyl group
(2-Bromo-4-chlorophenyl)methanamine hydrochloride2048273-70-50.85Different positioning of bromine and chlorine substituents
1-Bromo-2-chloro-3-methylbenzene97329-43-60.80Lacks the amine group; different functional properties
4-Bromo-5-chloro-2-methylaniline30273-47-30.79Contains an additional methyl group on the aromatic ring

The uniqueness of (4-Bromo-3-chlorophenyl)methylamine hydrochloride lies in its specific halogen substitutions and structural configuration, which impart distinct chemical reactivity and biological activity compared to its analogs .

Nucleophilic Substitution Strategies in Benzylamine Derivative Synthesis

The benzylamine core of the target compound is synthesized via nucleophilic substitution at the benzylic carbon. Benzyl chloride derivatives, such as 4-bromo-3-chlorobenzyl chloride, undergo SN2 reactions with methylamine due to the favorable steric and electronic environment of the benzylic position. The reaction proceeds through a backside attack mechanism, where the lone pair of the methylamine nitrogen displaces the chloride leaving group, forming the secondary amine intermediate.

The reaction efficiency depends on:

  • Solvent polarity: Polar aprotic solvents like acetonitrile enhance nucleophilicity and stabilize transition states.
  • Temperature: Elevated temperatures (80–100°C) accelerate substitution rates while minimizing competing elimination pathways.
  • Leaving group ability: Chloride’s moderate leaving group capacity necessitates catalytic additives (e.g., KI) to improve displacement kinetics in some cases.

A representative reaction scheme is:
$$
\text{4-Bromo-3-chlorobenzyl chloride} + \text{Methylamine} \xrightarrow{\text{MeCN, 80°C}} \text{(4-Bromo-3-chlorophenyl)methylamine} + \text{HCl}
$$

Protective Group Chemistry for Amino Functionality Stabilization

During halogenation or other electrophilic reactions, the amino group requires protection to prevent undesired side reactions. Benzyloxycarbonyl (Cbz) or tert-butoxycarbonyl (Boc) groups are commonly employed due to their stability under acidic and basic conditions, respectively. For instance, Boc protection involves treating the primary amine with di-tert-butyl dicarbonate in the presence of a base like triethylamine:
$$
\text{R-NH}2 + (\text{Boc})2\text{O} \xrightarrow{\text{Et}3\text{N}} \text{R-NH-Boc} + \text{CO}2 + \text{t-BuOH}
$$
Deprotection is achieved via acidolysis (e.g., HCl in dioxane) or catalytic hydrogenation, restoring the free amine for subsequent hydrochloridation.

Halogenation Optimization in Aromatic Ring Systems

The introduction of bromine and chlorine at the 4- and 3-positions of the phenyl ring is achieved through electrophilic aromatic substitution (EAS). Key considerations include:

FactorOptimization Strategy
Directing groupsMethyl groups at the 2-position direct electrophiles to para and meta positions via ortho/para-directing effects.
Halogen sourcesBr2 (for bromination) and Cl2 (for chlorination) in the presence of Lewis acids (e.g., FeBr3).
TemperatureControlled heating (40–60°C) prevents over-halogenation and ensures regioselectivity.

For example, bromination of 3-chloro-2-methylbenzaldehyde using Br2 and FeBr3 yields 4-bromo-3-chloro-2-methylbenzaldehyde, a precursor for subsequent reduction to the benzyl chloride intermediate.

Hydrochloride Salt Formation Mechanisms and Purification Protocols

Conversion of the free amine to its hydrochloride salt improves stability and crystallinity. The process involves treating the amine with HCl gas or concentrated hydrochloric acid in an anhydrous solvent (e.g., diethyl ether):
$$
\text{R-NH-CH}3 + \text{HCl} \rightarrow \text{R-NH-CH}3\cdot\text{HCl}
$$
Purification is achieved via:

  • Recrystallization: Dissolving the crude product in hot ethanol and cooling to induce crystallization.
  • Acid-base extraction: Washing with citric acid to remove unreacted amine, followed by neutralization with aqueous sodium bicarbonate.

Typical yields exceed 70% when using degassed solvents and inert atmospheres to prevent oxidation.

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

2

Exact Mass

268.93737 g/mol

Monoisotopic Mass

268.93737 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-10-2024

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